5-(3-AMINOALLYL)-2/'-DEOXY-URIDINE 5/'-TRIPHOSPHATE SODIUM SALT
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Overview
Description
It is an analogue of 2’-deoxyuridine-5’-O-triphosphate (dUTP) where the hydrogen in position 5 of the uracil nucleobase is replaced by an aminoallyl group . This compound is commonly used in molecular biology research, particularly in the labeling and detection of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AA-dUTP sodium salt involves the modification of deoxyuridine triphosphate (dUTP) by introducing an aminoallyl group at the 5-position of the uracil base. This is typically achieved through a series of chemical reactions that include protection and deprotection steps, as well as the use of specific reagents to introduce the aminoallyl group .
Industrial Production Methods
In an industrial setting, the production of AA-dUTP sodium salt involves large-scale chemical synthesis using automated synthesizers. The process includes the following steps:
Protection of functional groups: Protecting groups are added to the reactive sites of the dUTP molecule to prevent unwanted reactions.
Introduction of the aminoallyl group: The protected dUTP is then reacted with an aminoallyl reagent under controlled conditions to introduce the aminoallyl group.
Deprotection: The protecting groups are removed to yield the final AA-dUTP sodium salt.
Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
AA-dUTP sodium salt primarily undergoes substitution reactions due to the presence of the aminoallyl group. This group can react with various reagents to form labeled nucleotides.
Common Reagents and Conditions
Fluorescent dyes: AA-dUTP can be reacted with fluorescent dyes to produce labeled nucleotides for use in fluorescence-based detection methods.
Major Products Formed
The major products formed from these reactions are labeled nucleotides, which can be used in various molecular biology applications such as polymerase chain reaction (PCR), reverse transcription, and in situ hybridization .
Scientific Research Applications
AA-dUTP sodium salt has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of labeled nucleotides for studying nucleic acid interactions and dynamics.
Medicine: It is used in diagnostic assays to detect specific nucleic acid sequences associated with diseases.
Industry: AA-dUTP is used in the production of labeled probes for use in research and diagnostic applications.
Mechanism of Action
AA-dUTP sodium salt functions by incorporating into DNA or RNA during synthesis. The aminoallyl group serves as a reactive site for subsequent labeling with fluorescent dyes or other markers. This allows for the detection and analysis of the labeled nucleic acids in various assays . The molecular targets include the nucleic acids being synthesized, and the pathways involved are those related to nucleic acid synthesis and labeling .
Comparison with Similar Compounds
Similar Compounds
Aminoallyl-UTP sodium salt: Similar to AA-dUTP but used for RNA labeling.
Fluorescein-12-dUTP: A fluorescein-labeled dUTP used for direct labeling.
Biotin-16-dUTP: A biotin-labeled dUTP used for biotin-streptavidin detection systems.
Uniqueness
AA-dUTP sodium salt is unique due to its aminoallyl group, which provides a versatile reactive site for labeling with various markers. This makes it highly useful for a wide range of applications in molecular biology and diagnostics .
Properties
CAS No. |
109921-28-0 |
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Molecular Formula |
C12H25N4O14P3 |
Molecular Weight |
542.27 g/mol |
IUPAC Name |
[[(2R,3S,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;azane |
InChI |
InChI=1S/C12H22N3O14P3.H3N/c13-3-1-2-7-5-15(12(18)14-11(7)17)10-4-8(16)9(27-10)6-26-31(22,23)29-32(24,25)28-30(19,20)21;/h1-2,7-10,16H,3-6,13H2,(H,22,23)(H,24,25)(H,14,17,18)(H2,19,20,21);1H3/b2-1+;/t7?,8-,9+,10+;/m0./s1 |
InChI Key |
MREBCRHEXJVOHY-UMVUEICMSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2CC(C(=O)NC2=O)/C=C/CN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.N |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.N.N.N.N |
Canonical SMILES |
C1C(C(OC1N2CC(C(=O)NC2=O)C=CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.N |
Origin of Product |
United States |
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